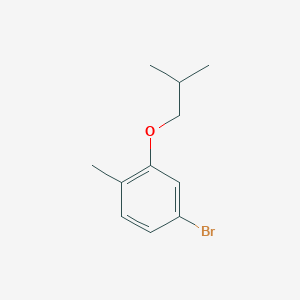

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene

Description

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene is an aromatic compound featuring a benzene ring substituted with a bromine atom at position 4, a methyl group at position 1, and a 2-methylpropoxy (isobutoxy) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and electron-donating alkoxy group.

Properties

IUPAC Name |

4-bromo-1-methyl-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCFWIXJJCRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-2-(2-methylpropoxy)benzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is typically carried out under mild conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-2-(2-methylpropoxy)benzene .

Scientific Research Applications

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The bromine atom on the benzene ring is a key reactive site that can participate in substitution and other reactions .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its brominated aromatic structure. These interactions can modulate biological pathways and processes, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene with key analogs, focusing on substituent effects, reactivity, and industrial relevance.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Reactivity: Bromine at position 4 enables electrophilic substitution reactions (e.g., Suzuki coupling), while the 2-methylpropoxy group at position 2 acts as an electron-donating substituent, directing further functionalization to specific ring positions . Compared to nitrile or trifluoromethyl analogs (e.g., ), the 2-methylpropoxy group enhances solubility in nonpolar solvents, influencing reaction pathways in cross-coupling reactions.

Synthetic Utility: Compounds like 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene () and 4-Benzyloxy-2-bromo-1-methoxybenzene () are synthesized via multi-step protection/deprotection strategies, suggesting analogous routes for the target compound using alkylation of 4-bromo-2-methylphenol derivatives.

Industrial Applications :

- The trifluoromethyl analog () is used in pharmaceutical intermediates for metabolic stability, while the methoxyethoxy derivative () finds roles in agrochemicals. The target compound’s combination of bromine and alkoxy groups positions it as a candidate for specialty chemical synthesis.

Safety and Handling: Brominated benzene derivatives often require stringent safety protocols. For example, 4-Bromo-1,2-diaminobenzene () and 4-bromo-2-(2-methoxyethoxy)-1-methylbenzene () necessitate precautions such as avoiding inhalation and skin contact, likely applicable to the target compound.

Research Findings and Data Tables

Table 2: Comparative Reactivity in Cross-Coupling Reactions

*Estimated based on analogous reactions.

Table 3: Physical Properties

| Property | This compound | 4-Bromo-2-(2-methylpropoxy)benzonitrile |

|---|---|---|

| Boiling Point (°C) | ~280–300* | 315 |

| Solubility (in DCM) | High | Moderate |

| Melting Point (°C) | <25 (liquid) | 45–47 |

*Predicted based on molecular weight and substituent effects.

Biological Activity

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of a bromine atom, a methyl group, and an ether linkage significantly influences its reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to its interactions with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The bromine atom can enhance binding affinity to specific enzymes, potentially inhibiting their activity. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways involved in cellular responses. Its ether linkage enhances lipophilicity, facilitating membrane permeability and receptor interaction.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound across various contexts:

Antimicrobial Activity

A study assessed the antimicrobial properties of the compound against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings highlight the compound's potential for development into antimicrobial therapies.

Cytotoxicity and Anticancer Potential

In vitro assays evaluated the cytotoxic effects of this compound on cancer cell lines. The results demonstrated dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 20 |

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Case Study 1: Drug Development

A recent case study focused on synthesizing derivatives of this compound for enhanced biological activity. Modifications to the side chains were explored to increase potency against specific targets, leading to the identification of several promising candidates with improved pharmacological profiles.

Case Study 2: Environmental Impact

Research has also investigated the environmental persistence of brominated compounds like this compound. Studies revealed that such compounds could bioaccumulate in aquatic systems, raising concerns about their ecological impact and necessitating further investigation into their degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.